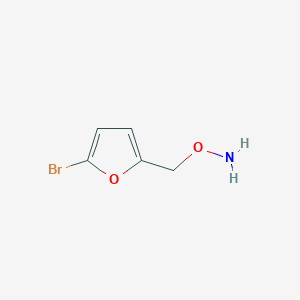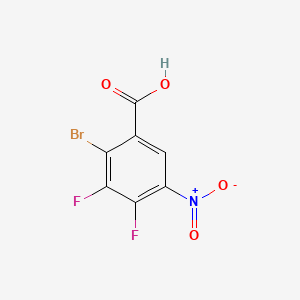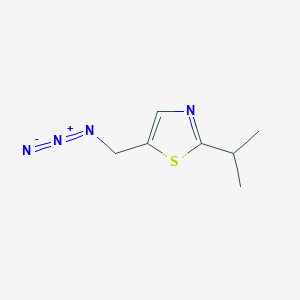
1-(3-Bromo-4-fluorophenyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11BrFN It is a cyclobutanamine derivative where the cyclobutane ring is substituted with a 3-bromo-4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorophenyl)cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and cyclobutanone.
Formation of Intermediate: The 3-bromo-4-fluoroaniline undergoes a reaction with cyclobutanone in the presence of a reducing agent like sodium borohydride to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the cyclobutanamine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used for efficient and scalable production. These reactors allow for continuous feeding of reactants and removal of products, leading to improved reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-fluorophenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylcyclobutanamines, while coupling reactions can introduce new functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-fluorophenyl)cyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-4-fluorophenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)cyclobutanamine: This compound has the same molecular formula but differs in the position of the bromine and fluorine atoms on the phenyl ring.
1-(3-Chloro-4-fluorophenyl)cyclobutanamine: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
1-(3-Bromo-4-methylphenyl)cyclobutanamine: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the specific arrangement of the bromine and fluorine atoms on the phenyl ring. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H11BrFN |
|---|---|
Molekulargewicht |
244.10 g/mol |
IUPAC-Name |
1-(3-bromo-4-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-8-6-7(2-3-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
InChI-Schlüssel |
KKOQQQGEKQKEER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC(=C(C=C2)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)

![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)

amine](/img/structure/B13540285.png)



![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)


